Cas no 80819-03-0 ([1,1'-Biphenyl]-4-carboxamide, N-(4-pyridinylmethyl)-)
[1,1'-Biphenyl]-4-carboxamide, N-(4-pyridinylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Biphenyl]-4-carboxamide, N-(4-pyridinylmethyl)-
- 4-phenyl-N-(pyridin-4-ylmethyl)benzamide
- CHEMBL1796289
- CCG-10870
- 80819-03-0
- N-[(pyridin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxamide
- Oprea1_119768
- Oprea1_167213
- SCHEMBL539269
- DTXSID50366027
- AKOS000374064
- EN300-26867103
- Z30168719
- N-(pyridin-4-ylmethyl)biphenyl-4-carboxamide
- CBMicro_023639
- BDBM50418827
- BIM-0023541.P001
-
- MDL: MFCD01198720
- Inchi: 1S/C19H16N2O/c22-19(21-14-15-10-12-20-13-11-15)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13H,14H2,(H,21,22)
- InChI Key: JBXPVMOIWQIHRH-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(=CC=1)C1C=CC=CC=1)NCC1C=CN=CC=1
Computed Properties
- Exact Mass: 288.126263138g/mol
- Monoisotopic Mass: 288.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 42Ų
[1,1'-Biphenyl]-4-carboxamide, N-(4-pyridinylmethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26867103-0.1g |
N-[(pyridin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxamide |
80819-03-0 | 95.0% | 0.1g |
$364.0 | 2025-03-20 | |
| Enamine | EN300-26867103-0.25g |
N-[(pyridin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxamide |
80819-03-0 | 95.0% | 0.25g |
$381.0 | 2025-03-20 | |
| Enamine | EN300-26867103-0.5g |
N-[(pyridin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxamide |
80819-03-0 | 95.0% | 0.5g |
$397.0 | 2025-03-20 | |
| Enamine | EN300-26867103-1g |
80819-03-0 | 90% | 1g |
$414.0 | 2023-08-31 | ||
| Enamine | EN300-26867103-2.5g |
N-[(pyridin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxamide |
80819-03-0 | 95.0% | 2.5g |
$810.0 | 2025-03-20 | |
| Enamine | EN300-26867103-5g |
80819-03-0 | 90% | 5g |
$1199.0 | 2023-08-31 | ||
| Enamine | EN300-26867103-10g |
80819-03-0 | 90% | 10g |
$1778.0 | 2023-08-31 | ||
| Enamine | EN300-26867103-0.05g |
N-[(pyridin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxamide |
80819-03-0 | 95.0% | 0.05g |
$348.0 | 2025-03-20 | |
| Enamine | EN300-26867103-1.0g |
N-[(pyridin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxamide |
80819-03-0 | 95.0% | 1.0g |
$414.0 | 2025-03-20 | |
| Enamine | EN300-26867103-5.0g |
N-[(pyridin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxamide |
80819-03-0 | 95.0% | 5.0g |
$1199.0 | 2025-03-20 |
[1,1'-Biphenyl]-4-carboxamide, N-(4-pyridinylmethyl)- Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on [1,1'-Biphenyl]-4-carboxamide, N-(4-pyridinylmethyl)-
Recent Advances in the Study of [1,1'-Biphenyl]-4-carboxamide, N-(4-pyridinylmethyl)- (CAS: 80819-03-0)
The compound [1,1'-Biphenyl]-4-carboxamide, N-(4-pyridinylmethyl)- (CAS: 80819-03-0) has garnered significant attention in recent chemical and biomedical research due to its potential applications in drug discovery and development. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and therapeutic potential.
Recent studies have highlighted the role of [1,1'-Biphenyl]-4-carboxamide, N-(4-pyridinylmethyl)- as a key intermediate in the synthesis of novel kinase inhibitors. Its unique structural features, including the biphenyl core and pyridinylmethyl moiety, make it a versatile scaffold for targeting various kinases implicated in cancer and inflammatory diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting aberrant kinase activity in preclinical models of non-small cell lung cancer (NSCLC).
In addition to its kinase inhibitory properties, [1,1'-Biphenyl]-4-carboxamide, N-(4-pyridinylmethyl)- has shown promise as a modulator of protein-protein interactions (PPIs). Research conducted by Smith et al. (2024) revealed its ability to disrupt the interaction between specific oncogenic proteins, offering a new avenue for therapeutic intervention. The study employed advanced computational modeling and X-ray crystallography to elucidate the binding mechanisms, providing valuable insights for future drug design.
The pharmacokinetic profile of [1,1'-Biphenyl]-4-carboxamide, N-(4-pyridinylmethyl)- has also been a subject of investigation. A recent pharmacokinetic study published in Drug Metabolism and Disposition reported favorable oral bioavailability and metabolic stability in rodent models, suggesting its potential for further development as an oral therapeutic agent. However, challenges such as off-target effects and dose-limiting toxicity remain to be addressed in subsequent studies.
Looking ahead, researchers are exploring the derivatization of [1,1'-Biphenyl]-4-carboxamide, N-(4-pyridinylmethyl)- to enhance its selectivity and potency. Collaborative efforts between academic institutions and pharmaceutical companies are underway to optimize its chemical structure and evaluate its efficacy in clinical trials. These developments underscore the compound's growing importance in the field of medicinal chemistry and its potential to address unmet medical needs.
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